Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Overview
Description
“Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of an azo group (-N=N-) which is often used in dyes and pigments due to their vivid colors. The compound’s structure includes a benzothiazole ring, which is known for its applications in various chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” typically involves the following steps:
Formation of the Azo Compound: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the azo compound with the benzothiazole derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a dye or pigment due to its vivid color properties. It may also serve as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological research, such compounds can be used as staining agents for microscopy
Industry
In the industrial sector, the compound can be used in the manufacturing of dyes, pigments, and other colorants. It may also find applications in the production of polymers and plastics.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the benzothiazole ring can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-3-methylphenyl)-N-(3-oxopropyl)-beta-alaninate
Uniqueness
The presence of the methoxy group and the specific substitution pattern on the aromatic rings make “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” unique. These structural features can influence its chemical reactivity, stability, and interactions with biological molecules, distinguishing it from similar compounds.
Biological Activity
Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, a compound with a complex structure, has garnered attention for its potential biological activities. The compound is characterized by its azo dye moiety and beta-alanine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential applications in medicine.
Chemical Structure and Properties
The chemical formula of the compound is C22H22Cl2N4O4S, with a molecular weight of 509.40 g/mol. The presence of the benzothiazole and azo groups suggests potential interactions with biological systems.
Property | Value |
---|---|
Molecular Weight | 509.40 g/mol |
Molecular Formula | C22H22Cl2N4O4S |
Density | 1.4 g/cm³ |
Melting Point | 334.7 °C |
Boiling Point | 629.8 °C at 760 mmHg |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of benzothiazole compounds. While specific data on this compound is limited, related compounds show significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Related Compounds
A study evaluated the antibacterial activity of several benzothiazole derivatives, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg mL against sensitive strains such as Enterobacter cloacae and Escherichia coli . This suggests that this compound may possess similar or enhanced antimicrobial effects due to its structural similarities.
Cytotoxicity and Antitumor Activity
Compounds containing benzothiazole moieties have been investigated for their antitumor properties. For instance, certain derivatives have shown potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents . Although direct studies on the specific compound are scarce, the structural features suggest potential for similar cytotoxic effects.
The mechanisms underlying the biological activity of benzothiazole derivatives often involve interaction with cellular targets such as DNA or specific enzymes involved in cellular metabolism. For example, some compounds have been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism and enhanced therapeutic effects .
Properties
CAS No. |
79044-54-5 |
---|---|
Molecular Formula |
C22H22Cl2N4O4S |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
methyl 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-methoxy-3-oxopropyl)-3-methylanilino]propanoate |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-13-10-14(28(8-6-20(29)31-2)9-7-21(30)32-3)4-5-17(13)26-27-22-25-18-11-15(23)16(24)12-19(18)33-22/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
LPUHXJDARPBXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origin of Product |
United States |
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